molecular formula C12H13N3O2S B1393603 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid CAS No. 1256802-19-3

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid

Cat. No. B1393603
M. Wt: 263.32 g/mol
InChI Key: BWUJDOSMHJCAJE-UHFFFAOYSA-N
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Description

“1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H13N3O2S . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid” can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The compound and its derivatives have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 479.6±55.0 °C, and its predicted density is 1.431±0.06 g/cm3 .

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Research on central nervous system (CNS) disorders has identified heterocyclic compounds, including thiazolopyridines, as potential lead molecules for synthesizing drugs with CNS activity. These compounds exhibit a range of effects, from depression to convulsion, and include functionalities like nitrogen, sulfur, and oxygen in their structures. Such heterocycles are crucial for developing novel drugs with reduced adverse effects like addiction and dependence (Saganuwan, 2017).

Complex Chemistry and Properties

Thiazolopyridine compounds exhibit fascinating variability in chemistry and properties, contributing significantly to coordination chemistry. Their complexation behavior, spectroscopic properties, and biological activities, including electrochemical activity, offer a rich field for the development of new materials and biologically active molecules (Boča, Jameson, & Linert, 2011).

Biologically Active Pyrimidine Compounds

Pyrimidine derivatives, closely related to thiazolopyridine structures, have been identified as key components in synthesizing optical sensors and possess broad medicinal applications. These compounds are capable of forming coordination as well as hydrogen bonds, making them suitable for use as sensing probes and in various biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis and Biological Activities of Thiazolopyridines

Thiazolopyridines are noted for their diverse biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. Their synthesis methods and the potential for application in the directed synthesis of new physiologically active substances have been extensively reviewed, highlighting their significance in therapeutic applications (Chaban, 2015).

4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis and properties of 4-phosphorylated derivatives of 1,3-azoles, including thiazolopyridines, have been explored for their chemical and biological properties. These compounds are characterized by various types of biological activity, such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities, indicating their potential in medicinal chemistry (Abdurakhmanova et al., 2018).

properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(17)8-3-6-15(7-4-8)12-14-9-2-1-5-13-10(9)18-12/h1-2,5,8H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUJDOSMHJCAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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